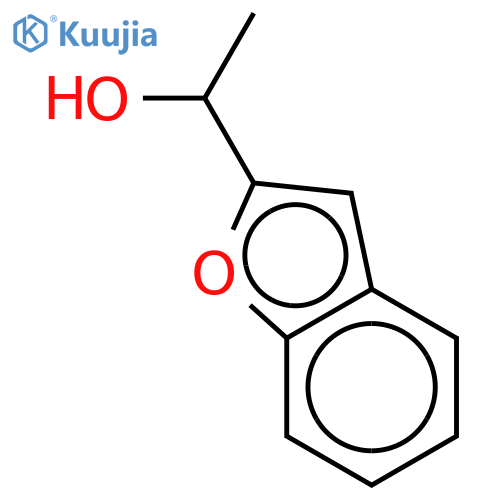

Cas no 119678-66-9 ((1R)-1-(1-benzofuran-2-yl)ethan-1-ol)

119678-66-9 structure

商品名:(1R)-1-(1-benzofuran-2-yl)ethan-1-ol

CAS番号:119678-66-9

MF:C10H10O2

メガワット:162.185203075409

MDL:MFCD14705968

CID:2084265

PubChem ID:7129093

(1R)-1-(1-benzofuran-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (aR)-a-methyl-2-Benzofuranmethanol

- (1R)-1-(1-benzofuran-2-yl)ethan-1-ol

- MFCD14705968

- F93010

- (1R)-1-(1-benzofuran-2-yl)ethanol

- AKOS017463729

- CS-0263719

- (R)-1-(Benzofuran-2-yl)ethanol

- 119678-66-9

- Z959151760

- EN300-89270

- (R)-1-(Benzofuran-2-yl)ethan-1-ol

-

- MDL: MFCD14705968

- インチ: InChI=1S/C10H10O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,11H,1H3/t7-/m1/s1

- InChIKey: SCLFEKBHGKCUPA-SSDOTTSWSA-N

- ほほえんだ: CC(C1=CC2=CC=CC=C2O1)O

計算された属性

- せいみつぶんしりょう: 162.068079557g/mol

- どういたいしつりょう: 162.068079557g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 33.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

(1R)-1-(1-benzofuran-2-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-89270-0.1g |

(1R)-1-(1-benzofuran-2-yl)ethan-1-ol |

119678-66-9 | 95% | 0.1g |

$298.0 | 2024-05-21 | |

| Enamine | EN300-89270-0.5g |

(1R)-1-(1-benzofuran-2-yl)ethan-1-ol |

119678-66-9 | 95% | 0.5g |

$668.0 | 2024-05-21 | |

| Enamine | EN300-89270-10.0g |

(1R)-1-(1-benzofuran-2-yl)ethan-1-ol |

119678-66-9 | 95% | 10.0g |

$3683.0 | 2024-05-21 | |

| Enamine | EN300-89270-0.25g |

(1R)-1-(1-benzofuran-2-yl)ethan-1-ol |

119678-66-9 | 95% | 0.25g |

$425.0 | 2024-05-21 | |

| Aaron | AR019RXL-5g |

(1R)-1-(1-benzofuran-2-yl)ethan-1-ol |

119678-66-9 | 95% | 5g |

$3442.00 | 2023-12-16 | |

| A2B Chem LLC | AV34621-10g |

(1R)-1-(1-benzofuran-2-yl)ethan-1-ol |

119678-66-9 | 95% | 10g |

$3912.00 | 2024-04-20 | |

| Aaron | AR019RXL-500mg |

(1R)-1-(1-benzofuran-2-yl)ethan-1-ol |

119678-66-9 | 95% | 500mg |

$944.00 | 2023-12-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1334389-1g |

(1r)-1-(1-Benzofuran-2-yl)ethan-1-ol |

119678-66-9 | 95% | 1g |

¥7140.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1334389-100mg |

(1r)-1-(1-Benzofuran-2-yl)ethan-1-ol |

119678-66-9 | 95% | 100mg |

¥2920.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1334389-5g |

(1r)-1-(1-Benzofuran-2-yl)ethan-1-ol |

119678-66-9 | 95% | 5g |

¥20874.00 | 2024-08-09 |

(1R)-1-(1-benzofuran-2-yl)ethan-1-ol 関連文献

-

1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

119678-66-9 ((1R)-1-(1-benzofuran-2-yl)ethan-1-ol) 関連製品

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 55290-64-7(Dimethipin)

推奨される供給者

Amadis Chemical Company Limited

(CAS:119678-66-9)(1R)-1-(1-benzofuran-2-yl)ethan-1-ol

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):160/273/734